3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate 3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 5205-95-8
VCID: VC20741344
InChI: InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)
SMILES: CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Molecular Formula: C12H24N2O4S
Molecular Weight: 292.4 g/mol

3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate

CAS No.: 5205-95-8

Cat. No.: VC20741344

Molecular Formula: C12H24N2O4S

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate - 5205-95-8

CAS No. 5205-95-8
Molecular Formula C12H24N2O4S
Molecular Weight 292.4 g/mol
IUPAC Name 3-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Standard InChI InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)
Standard InChI Key OIETYYKGJGVJFT-UHFFFAOYSA-N
SMILES CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Canonical SMILES CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator